molecular formula C10H12I2 B1298531 1,2-Diiodo-3,4,5,6-tetramethylbenzene CAS No. 5503-82-2

1,2-Diiodo-3,4,5,6-tetramethylbenzene

Cat. No. B1298531
CAS RN: 5503-82-2
M. Wt: 386.01 g/mol
InChI Key: ZACBVOGAUCKCHM-UHFFFAOYSA-N
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Description

1,2-Diiodo-3,4,5,6-tetramethylbenzene is a chemical compound that is a derivative of benzene where two iodine atoms are substituted at the 1 and 2 positions, and four methyl groups are substituted at the 3, 4, 5, and 6 positions. This compound is part of a broader class of polyiodinated and polymethylated benzenes, which are of interest due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of diiodo and triiodo derivatives of trimethylbenzenes, which are structurally related to 1,2-diiodo-3,4,5,6-tetramethylbenzene, has been reported. These compounds were prepared using a method that could potentially be adapted for the synthesis of 1,2-diiodo-3,4,5,6-tetramethylbenzene . Additionally, the synthesis of sterically crowded tetraarylbenzenes, which are also structurally related, has been achieved through the reaction of hexabromobenzene with Grignard reagents followed by iodination . These methods provide a foundation for the synthesis of 1,2-diiodo-3,4,5,6-tetramethylbenzene.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-diiodo-2,3,5,6-tetraarylbenzenes, has been investigated using single-crystal X-ray techniques. These studies have revealed interesting distortions in the benzene ring due to steric pressures from the substituents . Although the exact molecular structure of 1,2-diiodo-3,4,5,6-tetramethylbenzene is not provided, similar techniques could be used to elucidate its structure.

Chemical Reactions Analysis

The reactivity of polyiodinated benzenes, such as 1,2-diiodo-3,4,5,6-tetramethylbenzene, can be inferred from studies on related compounds. For instance, the use of polyiodo derivatives for characterizing polyalkylbenzenes suggests that these compounds can undergo further chemical transformations . Additionally, the synthesis of polystannylated and polymercuriated derivatives of bromobenzene indicates the potential for 1,2-diiodo-3,4,5,6-tetramethylbenzene to participate in organometallic chemistry .

Physical and Chemical Properties Analysis

The physical properties of diiodo and triiodo derivatives of trimethylbenzenes have been recorded, providing insight into the potential properties of 1,2-diiodo-3,4,5,6-tetramethylbenzene . Furthermore, the crystal structures of solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, have been determined, which could suggest similar solvation behavior for 1,2-diiodo-3,4,5,6-tetramethylbenzene . The role of weak intermolecular interactions in the crystal packing of polyfluoro-substituted benzenes may also be relevant to understanding the solid-state properties of 1,2-diiodo-3,4,5,6-tetramethylbenzene .

Scientific Research Applications

Synthesis of Polyfluorinated Organic Compounds

1,2-Diiodo-3,4,5,6-tetramethylbenzene has been implicated in the synthesis of polyfluorinated organic compounds. A review of research since 1997 highlights its role as a key building block in the development of reliable methodologies for chemical transformations of polyfluorinated compounds (Sapegin & Krasavin, 2018).

Organic Synthesis Routes

This compound is also utilized in innovative synthetic routes for creating complex organic structures. For example, a study describes the formation of sterically crowded octasubstituted naphthalenes using 1,2-Diiodo-3,4,5,6-tetramethylbenzene as a reactant (Zhou et al., 2004).

Structural Analysis in Chemistry

The compound plays a significant role in structural analysis within chemistry. For instance, research on its derivatives, like 1,4-diiodo-2,3,5,6-tetraarylbenzenes, has provided insights into the effects of steric pressure on molecular structure (Shah et al., 2003).

Halogen Bonding in Deep Eutectic Solvents

1,2-Diiodo-3,4,5,6-tetramethylbenzene is used in the exploration of halogen bonding in deep eutectic solvents (DESs). This innovative application offers a non-covalent approach to modifying the electronic excited states of molecules for functional outcomes (Peloquin et al., 2021).

Crystallographic Studies

The compound's derivatives have been instrumental in advancing crystallographic studies. Research on compounds like diiododurene has shed light on molecular packing and intermolecular interactions in crystal structures (Britton & Gleason, 2003).

Safety And Hazards

The safety information available indicates that 1,2-Diiodo-3,4,5,6-tetramethylbenzene is an irritant . The Material Safety Data Sheet (MSDS) for this compound can be found online .

Future Directions

The modulation of the excited state emission characteristics of organic molecules through non-covalent, tunable ‘through-space charge-transfer’ interactions with appropriate donors, such as 1,2-Diiodo-3,4,5,6-tetramethylbenzene, has been investigated . This approach could provide new and innovative dimensions to the existing molecular designs employed for triplet harvesting .

properties

IUPAC Name

1,2-diiodo-3,4,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACBVOGAUCKCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)I)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348255
Record name 1,2-diiodo-3,4,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diiodo-3,4,5,6-tetramethylbenzene

CAS RN

5503-82-2
Record name 1,2-diiodo-3,4,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Stavber, P Kralj, M Zupan - Synlett, 2002 - thieme-connect.com
Selective direct introduction of an iodine atom into alkyl-substituted benzene derivatives was effectively achieved by reaction of target molecules with elemental iodine in the presence of …
Number of citations: 18 www.thieme-connect.com
S Garain, SN Ansari, AA Kongasseri, BC Garain… - Chemical …, 2022 - pubs.rsc.org
Engineering the electronic excited state manifolds of organic molecules can give rise to various functional outcomes, including ambient triplet harvesting, that has received prodigious …
Number of citations: 27 pubs.rsc.org
X Zhou, Z Li, H Wang, M Kitamura… - The Journal of …, 2004 - ACS Publications
1,2,3,4-Tetrasubstituted benzene derivatives were prepared by the reaction of zirconacyclopentadienes with vinyl bromide in the presence of NiCl 2 (PPh 3 ) 2 . 1,2-Diiodo-3,4,5,6-…
Number of citations: 16 pubs.acs.org
S Stavbera, M Zupana - Acta Chim. Slov, 2005 - acta-arhiv.chem-soc.si
SelectfluorTM F-TEDA-BF4 1 (1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetra-fluoroborate)) is not only one of the most valuable reagents for electrophilic …
Number of citations: 4 acta-arhiv.chem-soc.si
Y Ren - 2017 - core.ac.uk
Materials capable of shock wave energy dissipation (SWED) are of interest for protecting personnel and machinery from explosions and ballistic impacts. Although current protective …
Number of citations: 3 core.ac.uk

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